molecular formula C11H11BrN2O2S B14895617 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide

Cat. No.: B14895617
M. Wt: 315.19 g/mol
InChI Key: SEZODZIHILBRJQ-UHFFFAOYSA-N
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Description

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom, a methyl group, and an isoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the isoxazole ring or the carboxamide group.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and thiophene ring may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)furan-3-carboxamide: Similar structure but with a furan ring instead of thiophene.

    5-Chloro-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide is unique due to the combination of the bromine atom, thiophene ring, and isoxazole moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]thiophene-3-carboxamide

InChI

InChI=1S/C11H11BrN2O2S/c1-7-3-9(13-16-7)5-14(2)11(15)8-4-10(12)17-6-8/h3-4,6H,5H2,1-2H3

InChI Key

SEZODZIHILBRJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN(C)C(=O)C2=CSC(=C2)Br

Origin of Product

United States

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